

CCT251236: A Technical Guide to its Binding Affinity and Kinetics with Pirin

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Compound of Interest

Compound Name: CCT251236

Cat. No.: B606551

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Introduction

CCT251236 is a potent and orally bioavailable small molecule inhibitor that has emerged from a phenotypic screen for compounds that disrupt the Heat Shock Factor 1 (HSF1) stress pathway.^{[1][2][3][4][5]} Subsequent research identified the nuclear protein Pirin as a high-affinity molecular target of **CCT251236**.^{[1][2][4][5]} Pirin is an iron-binding protein and a member of the cupin superfamily, implicated as a transcriptional cofactor.^{[6][7]} This technical guide provides a comprehensive overview of the binding affinity and kinetics of **CCT251236** with Pirin, including detailed experimental methodologies and relevant signaling pathway diagrams.

Quantitative Binding Data

The interaction between **CCT251236** and Pirin has been quantitatively assessed, primarily through biophysical assays. The following tables summarize the key binding affinity and cellular activity data.

Table 1: In Vitro Binding Affinity of CCT251236 to Pirin

Parameter	Value	Assay	Source
Dissociation Constant (Kd)	44 nM	Surface Plasmon Resonance (SPR)	^[7]

Table 2: Cellular Activity of CCT251236

Parameter	Cell Line	Value	Assay	Source
IC50 (HSF1-mediated HSP72 induction)	SK-OV-3	19 nM	ELISA	
IC50 (HSF1-mediated HSP72 induction)	U2OS	2.8 nM	ELISA	[2]
GI50 (Cell Growth Inhibition)	SK-OV-3	1.1 nM (free)	CellTiter-Blue®	

Note on Kinetics: While the equilibrium dissociation constant (K_d) has been determined, detailed kinetic parameters such as the association rate constant (k_{on}) and the dissociation rate constant (k_{off}) for the **CCT251236**-Pirin interaction have not been reported in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and cellular activity of **CCT251236**.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions. It was the primary method used to determine the binding affinity of **CCT251236** to Pirin.[1]

Objective: To determine the equilibrium dissociation constant (K_d) of **CCT251236** for recombinant human Pirin.

Materials:

- Biacore™ instrument (e.g., Biacore™ T200)

- CM5 sensor chip
- Recombinant human Pirin
- **CCT251236**
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- DMSO

Protocol:

- Sensor Chip Preparation:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Pirin Immobilization:
 - Inject a solution of recombinant human Pirin (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The protein will be covalently coupled to the surface via primary amine groups.
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
 - A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of Pirin, to serve as a control for non-specific binding and bulk refractive index changes.
- Binding Analysis:
 - Prepare a dilution series of **CCT251236** in running buffer with a constant low percentage of DMSO (e.g., 1-2%) to ensure solubility.

- Inject the different concentrations of **CCT251236** over both the Pirin-immobilized and reference flow cells at a constant flow rate.
- Monitor the change in the SPR signal (measured in Response Units, RU) over time.
- After each injection, regenerate the sensor surface to remove bound analyte using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer), ensuring the immobilized Pirin remains stable.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
 - For equilibrium analysis, plot the steady-state binding response (RU_{eq}) against the concentration of **CCT251236**.
 - Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_d).

HSF1-Mediated HSP72 Induction Assay (Cellular ELISA)

This cell-based assay quantifies the ability of **CCT251236** to inhibit the HSF1 pathway, which is commonly activated by an HSP90 inhibitor.[\[2\]](#)

Objective: To determine the IC₅₀ value of **CCT251236** for the inhibition of HSF1-mediated HSP72 expression.

Materials:

- SK-OV-3 or U2OS cells
- Cell culture medium and supplements
- **CCT251236**
- HSP90 inhibitor (e.g., 17-AAG)

- ELISA kit for human HSP72
- Microplate reader

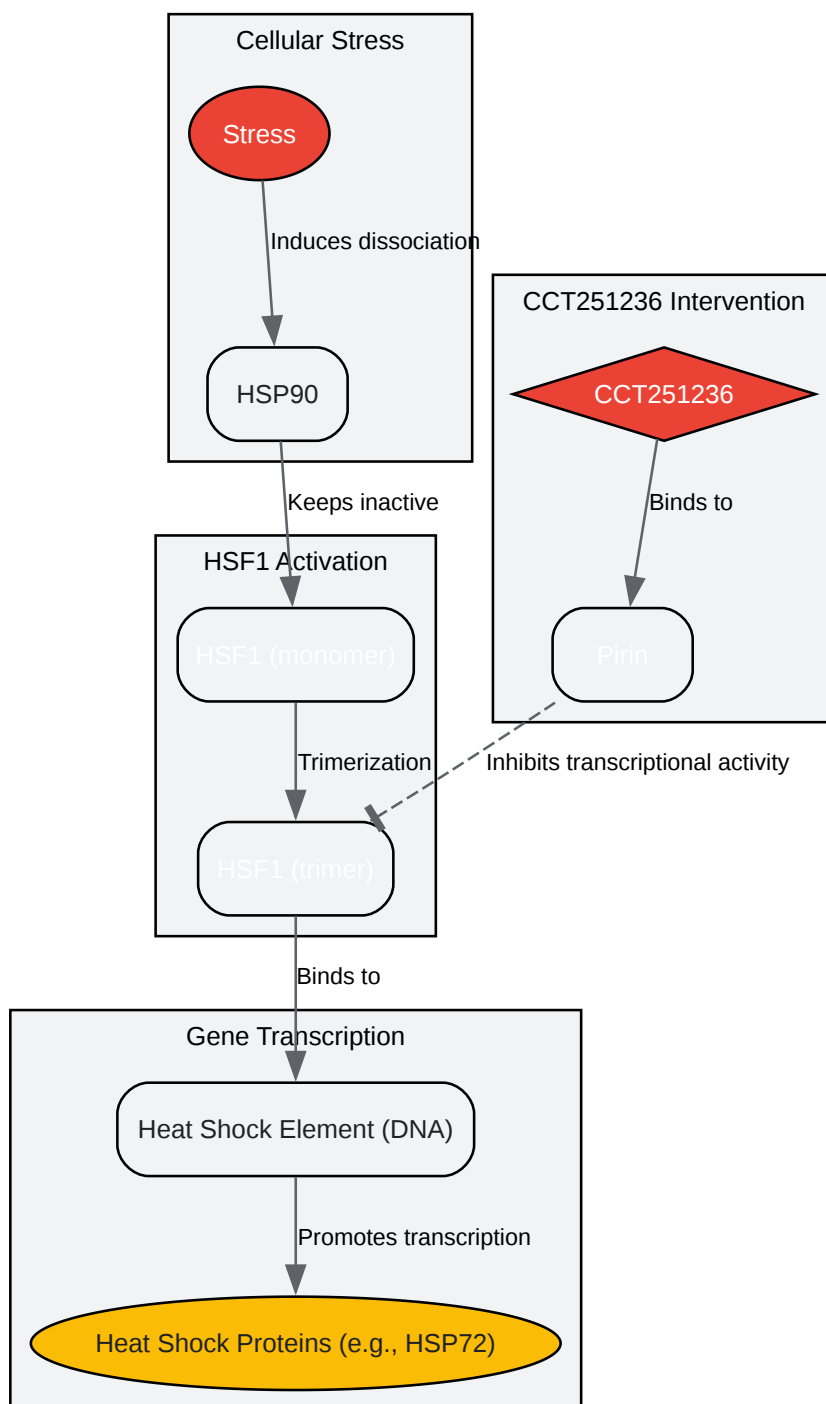
Protocol:

- Cell Seeding: Seed SK-OV-3 or U2OS cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of **CCT251236**.
 - Pre-treat the cells with the different concentrations of **CCT251236** for 1 hour.
- HSF1 Pathway Induction: Induce the heat shock response by adding an HSP90 inhibitor (e.g., 250 nM 17-AAG) to the wells.
- Incubation: Incubate the plates for 18-24 hours.
- Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
- ELISA: Perform the ELISA for HSP72 on the cell lysates.
- Data Analysis:
 - Measure the absorbance using a microplate reader.
 - Normalize the data to the control (cells treated with 17-AAG alone).
 - Plot the percentage of inhibition against the logarithm of the **CCT251236** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HSF1 Signaling Pathway and Point of Intervention

The following diagram illustrates the HSF1 stress response pathway and the proposed mechanism of action for **CCT251236**.

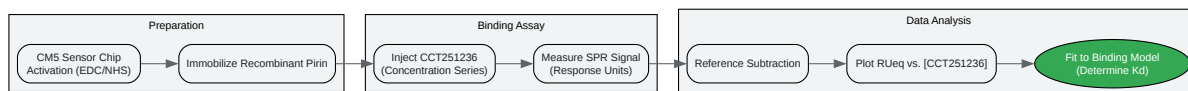


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Caption: HSF1 pathway and **CCT251236** intervention.

Experimental Workflow for SPR Analysis

The following diagram outlines the key steps in determining the binding affinity of **CCT251236** to Pirin using Surface Plasmon Resonance.



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Caption: SPR experimental workflow for K_d determination.

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